molecular formula C14H14IN3O2 B4886359 1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide

1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide

Cat. No. B4886359
M. Wt: 383.18 g/mol
InChI Key: GDJVETUEMPDXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide, also known as AOE-BzA-Py, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide involves the inhibition of certain enzymes by binding to their active sites. This inhibition prevents the enzymes from carrying out their normal functions, leading to a decrease in the production of the target molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in nucleotide and amino acid biosynthesis. This inhibition can lead to a decrease in the production of these molecules, which can have a variety of downstream effects on cellular metabolism and function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide is its ability to selectively inhibit certain enzymes, making it a valuable tool for studying specific biochemical pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide. One area of interest is the development of new drugs that target the enzymes inhibited by this compound, potentially leading to new treatments for diseases such as cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide involves the reaction of 2-aminoacetaldehyde diethyl acetal with 4-benzoylaminopyridine in the presence of iodine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

1-(2-amino-2-oxoethyl)-4-(benzoylamino)pyridinium iodide has been used in numerous scientific studies, including those related to enzyme inhibition, cancer research, and drug discovery. One of the primary applications of this compound is in the study of enzymes involved in the biosynthesis of important molecules such as nucleotides and amino acids.

properties

IUPAC Name

N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2.HI/c15-13(18)10-17-8-6-12(7-9-17)16-14(19)11-4-2-1-3-5-11;/h1-9H,10H2,(H2,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJVETUEMPDXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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